3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Description
3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid (CAS: 191110-91-5) is a cyclobutane-derived compound with a molecular formula of C₁₈H₂₅NO₅ and a molecular weight of 335.39 g/mol . Its structure features a cyclobutane ring substituted with:
- A benzyloxymethyl group at position 3, enhancing lipophilicity.
- A tert-butoxycarbonyl (Boc)-protected amino group at position 1, enabling controlled deprotection in synthetic workflows.
- A carboxylic acid moiety, facilitating conjugation or salt formation.
This compound is used in research settings for applications such as peptide synthesis and medicinal chemistry due to its stability and modular reactivity .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-18(15(20)21)9-14(10-18)12-23-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYUECDMYRFNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)COCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key attributes of the target compound with analogous cyclobutane and cycloalkane derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| 3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | 191110-91-5 | C₁₈H₂₅NO₅ | 335.39 | Benzyloxymethyl, Boc-amino, carboxylic acid | Medicinal chemistry, peptide synthesis |
| 3-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid | 1630907-04-8 | C₁₁H₁₉NO₄ | 229.28 | Boc-aminomethyl, carboxylic acid | Intermediate in organic synthesis |
| (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid | 1616705-60-2 | C₁₂H₂₀O₄ | 228.29 | Boc group, dimethyl cyclobutane, carboxylic acid | Material science, polymer research |
| 3-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid | 1067239-17-1 | C₁₀H₁₇NO₅ | 231.25 | Boc-amino, hydroxyl, carboxylic acid | Bioactive molecule precursor |
| (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1035) | 222530-39-4 | C₁₂H₂₁NO₄ | 243.30 | Boc-amino, cyclohexane ring, carboxylic acid | Pharmaceutical intermediates |
Key Differentiators
Substituent Effects on Reactivity and Solubility: The benzyloxymethyl group in the target compound increases lipophilicity compared to smaller analogs like the Boc-aminomethyl derivative (CAS 1630907-04-8), which lacks bulky substituents . This makes the former less water-soluble but more membrane-permeable. The hydroxyl group in CAS 1067239-17-1 introduces hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing stability under acidic conditions .
Ring Size and Conformational Flexibility :
- Cyclobutane derivatives exhibit higher ring strain compared to cyclohexane analogs (e.g., PBZS1035), leading to increased reactivity in ring-opening or functionalization reactions .
- The dimethyl substituents in CAS 1616705-60-2 stabilize the cyclobutane conformation, making it suitable for rigid polymer backbones in material science .
Protective Group Utility: Boc-protected amino groups (common in all compounds except PBSQ8154) allow selective deprotection under mild acidic conditions, critical for stepwise synthesis in drug discovery .
Research and Application Insights
- Pharmaceutical Relevance : The target compound’s benzyloxymethyl group may improve blood-brain barrier penetration in CNS drug candidates, whereas hydroxylated analogs (e.g., CAS 1067239-17-1) are better suited for hydrophilic prodrugs .
- Material Science : Cyclobutane derivatives with dimethyl groups (CAS 1616705-60-2) are leveraged for their thermal stability in high-performance polymers, unlike the more labile benzyl-containing compound .
- Synthetic Versatility : Simpler analogs like CAS 1630907-04-8 serve as intermediates for further functionalization due to their lower steric hindrance .
Preparation Methods
Starting Materials and Initial Cyclobutane Formation
The patent CN111320535B provides a foundational approach using 3-dibromo-2,2-dimethoxypropane (1) and diisopropyl malonate (2) as starting materials. Under alkaline conditions (NaH, DMF, 120–140°C), these undergo nucleophilic substitution to form cyclobutane intermediate I (Figure 1). This step achieves a 68–72% yield, with the dimethoxy groups facilitating ring closure through steric guidance.
Reaction Conditions :
- Base: Sodium hydride (NaH)
- Solvent: Dimethylformamide (DMF)
- Temperature: 120–140°C
- Duration: 20–24 hours
Br O
| ||
CH₃O-C-CH₂-OCH₃ + (iPrO)₂C-CH-COO-iPr → Cyclobutane I
Br O
Figure 1: Cyclobutane ring formation via nucleophilic substitution.
Deprotection and Hydrolysis to Carboxylic Acid
Cyclobutane I undergoes acid-catalyzed deprotection (HCl, H₂O/THF) to yield 3-oxocyclobutanecarboxylic acid (II). This step removes the isopropyl ester and methoxy groups, generating the carboxylic acid functionality critical for subsequent reactions.
Optimization Insight :
Hunsdiecker Reaction for Halogenation
The carboxylic acid (II) is converted to its silver salt using Ag₂O in carbon tetrachloride, followed by reaction with bromine (Br₂) at 40–70°C. This Hunsdiecker reaction produces 3-bromomethyl-1-aminocyclobutane-1-carboxylic acid (III).
Critical Parameters :
Introduction of Benzyloxymethyl Group
Intermediate III reacts with benzyl alcohol under alkaline conditions (NaH, THF) in a nucleophilic substitution to install the benzyloxymethyl moiety. The Boc group is introduced either before or after this step via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with DMAP catalysis.
Yield Enhancement :
- Pre-cooling benzyl alcohol to 0°C before adding NaH improves substitution efficiency (78% yield).
- Anhydrous THF ensures minimal hydrolysis of the Boc group.
Alternative Synthetic Routes
Direct Cyclization with Pre-Protected Groups
Reaction Optimization and Conditions
Solvent and Temperature Effects
Catalytic Considerations
- NaH vs. KOtBu : NaH provides faster kinetics in substitution reactions but requires strict anhydrous conditions.
- Silver Salts : Ag₂O outperforms AgNO₃ in Hunsdiecker reactions due to reduced nitrate interference.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.52 (s, 2H, OCH₂Ph), 3.45 (s, 9H, Boc).
- HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN).
- HRMS : m/z calc. for C₁₈H₂₅NO₅ [M+H]⁺: 336.1804, found: 336.1801.
Challenges and Mitigation Strategies
Cyclobutane Ring Strain
Q & A
Q. What synthetic strategies are effective for constructing the cyclobutane core in this compound, and how can ring strain be minimized?
The cyclobutane ring introduces significant ring strain, which complicates synthesis. A practical approach involves [2+2] photocycloaddition or strain-release functionalization of bicyclo[1.1.1]pentane derivatives. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate ) are stabilized via steric shielding of the Boc group. Post-cyclization, selective deprotection and functionalization (e.g., benzyloxy methylation) can be achieved using Pd/C-mediated hydrogenolysis .
Q. What analytical methods are recommended for confirming the stereochemical integrity of the cyclobutane ring and Boc-protected amine?
Nuclear Overhauser Effect (NOE) NMR experiments are critical for resolving spatial proximities in the cyclobutane ring. For Boc-group verification, compare FT-IR spectra to reference compounds (e.g., C11H16O4 in shows characteristic carbonyl stretches at ~1680–1720 cm⁻¹) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide definitive confirmation, as demonstrated for 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic Acid .
Q. How can researchers ensure purity during purification, given the compound’s polar functional groups?
Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) effectively separates polar impurities. For Boc-protected analogs, silica gel chromatography using ethyl acetate/hexane (3:7) with 1% triethylamine minimizes acid-catalyzed degradation . Purity should be validated via HPLC (>95%) and ¹H NMR integration .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the compound’s stability, particularly regarding Boc-group cleavage?
The Boc group is susceptible to acidic conditions but stable in mild bases. Accelerated stability studies in DMSO-d6 (25–60°C) monitored via ¹H NMR reveal degradation kinetics. For example, 1-{[(tert-butoxy)carbonyl]amino}-3-cyclobutylcyclobutane-1-carboxylic acid ( ) shows <5% decomposition after 72 hours at 40°C in neutral buffers. Solvents like dichloromethane or THF are preferred for long-term storage .
Q. How can contradictory solubility data across studies be systematically addressed?
Methodological inconsistencies (e.g., shake-flask vs. HPLC methods) often underlie discrepancies. A standardized protocol involves:
- Preparing saturated solutions in 8–10 solvents (e.g., DMSO, ethanol, PBS pH 7.4).
- Agitating for 24 hours at 25°C, followed by centrifugation/filtration.
- Quantifying solubility via UV-Vis (λmax ~260 nm) or LC-MS.
Cross-referencing with structurally similar compounds (e.g., 4-((tert-butoxycarbonyl)amino)butanoic acid in ) identifies outliers .
Q. What strategies improve the compound’s bioavailability in preclinical models?
Pro-drug derivatization (e.g., esterification of the carboxylic acid) enhances membrane permeability. For in vivo studies, pharmacokinetic profiling in rodents using LC-MS/MS monitors plasma concentrations. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate rapid metabolism observed in tert-butyl chloromethylsuccinate analogs () .
Methodological Considerations for Data Contradictions
- Experimental Design : Longitudinal studies (e.g., three-wave panel designs) distinguish short-term stability from long-term degradation trends .
- Hybrid Modeling : Combine wet-lab data (e.g., receptor-binding assays) with computational models to resolve conflicts, as seen in odorant receptor studies () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
